5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and an isopropyl group at position 3. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
CAS No. |
663885-45-8 |
|---|---|
Molecular Formula |
C7H7Cl2N5 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
5,7-dichloro-3-propan-2-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H7Cl2N5/c1-3(2)14-6-4(12-13-14)5(8)10-7(9)11-6/h3H,1-2H3 |
InChI Key |
PZXPXTLRVJDPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC(=N2)Cl)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloropyrimidine-4,6-diamine with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while reactions with thiols can produce thio-substituted derivatives .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of 5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Cytotoxicity Screening
In a study assessing the cytotoxicity of different derivatives against human cancer cell lines (NCI-H460, HepG2, and HCT-116), it was found that compounds derived from this compound exhibited median growth inhibitory concentrations (IC50) ranging from 2.56 to 4.50 μmol L . These results indicate that structural modifications can enhance the anticancer efficacy of the triazolo-pyrimidine scaffold.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial effects.
Case Study: Antimicrobial Evaluation
In one study, several synthesized derivatives were tested against common bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol L, with some compounds demonstrating superior activity compared to standard antibiotics like cefotaxime . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Antiplatelet Activity
Recent investigations into the antiplatelet properties of triazolo-pyrimidine derivatives have shown promising results. The compound has been explored as a potential agent in preventing thrombotic events.
Case Study: Ticagrelor Analogues
Research focusing on ticagrelor analogues belonging to the triazolo-pyrimidine class revealed that certain derivatives exhibit significant antiplatelet activity. The study demonstrated that modifications to the triazolo-pyrimidine structure could enhance its efficacy in inhibiting platelet aggregation . This application is particularly relevant in cardiovascular medicine.
Synthesis and Functionalization
The synthesis of this compound involves various synthetic routes that allow for functionalization at different positions on the pyrimidine ring.
Synthesis Overview
A notable synthesis method involves treating specific precursors with phosphorous oxychloride and lutidine under controlled conditions to yield functionalized derivatives . This flexibility in synthesis enables researchers to tailor compounds for specific biological activities.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Thioglycoside Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a triazolo-pyrimidine core with dichloro and isopropyl substitutions. These modifications are believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies regarding its anticancer activity:
| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| A549 (Lung) | 3.12 ± 0.76 | Comparable |
| MCF-7 (Breast) | 2.90 ± 0.27 | Comparable |
| HCT116 (Colon) | 4.20 ± 0.56 | Similar |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed comparable potency to doxorubicin, a standard chemotherapy agent, particularly in lung and breast cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell proliferation rates significantly in treated cancer cells.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways leading to programmed cell death in cancer cells.
- DNA Damage : Evidence indicates that this compound can induce DNA damage in cancer cells, contributing to its antiproliferative effects .
Case Studies
A study conducted by researchers at the National Cancer Institute evaluated the efficacy of various synthesized triazolo-pyrimidine derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with potential applications in cancer therapy .
Another investigation focused on the structure-activity relationship (SAR) of triazolo-pyrimidines found that specific substitutions at the N3 position enhanced anticancer activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
